REACTION_CXSMILES
|
CC1(C)CC1C(N[CH:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=O.C1(C)C=CC(S(O[CH2:25][CH2:26][C:27]2[CH:32]=[CH:31][C:30](NC(OC(C)(C)C)=O)=[CH:29][CH:28]=2)(=O)=O)=CC=1.C(=O)([O-])[O-].[Na+].[Na+]>[I-].[Na+].C(#N)C>[CH2:25]([N:11]1[CH2:10][CH2:9][CH2:8][CH2:13][CH2:12]1)[CH2:26][C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:2.3.4,5.6|
|
Name
|
2-(4-t-butoxycarbonylaminophenyl)ethanol paratoluensulfonate
|
Quantity
|
57 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCC1=CC=C(C=C1)NC(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
2 mg
|
Type
|
catalyst
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CC1(C(C1)C(=O)NC1CCNCC1)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
EXTRACTION
|
Details
|
The resultant was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
further washed with water and saturated saline solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
vacuum concentrated
|
Type
|
CUSTOM
|
Details
|
separately purified with a silica gel TLC plate (chloroform, methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 mg | |
YIELD: PERCENTYIELD | 29% | |
YIELD: CALCULATEDPERCENTYIELD | 65.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |